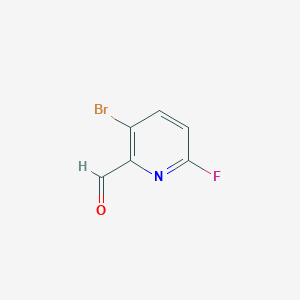
3-Bromo-6-fluoropyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-fluoropyridine-2-carbaldehyde: is a chemical compound with the molecular formula C6H3BrFNO and a molecular weight of 204.00 g/mol . It is a pyridine derivative, characterized by the presence of bromine and fluorine atoms at the 3rd and 6th positions, respectively, and an aldehyde group at the 2nd position. This compound is used as a building block in various chemical syntheses and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoropyridine-2-carbaldehyde typically involves the halogenation of pyridine derivatives followed by formylation. One common method includes the bromination of 6-fluoropyridine-2-carbaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield . The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-fluoropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base and a solvent such as DMF (dimethylformamide).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
Chemistry: 3-Bromo-6-fluoropyridine-2-carbaldehyde is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as an intermediate in the preparation of more complex molecules used in drug discovery and development.
Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor ligands. It is also used in the development of diagnostic agents and therapeutic drugs.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides . It is also employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoropyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
3-Bromo-2-pyridinecarboxaldehyde: Lacks the fluorine atom, which may affect its reactivity and binding properties.
6-Fluoro-2-pyridinecarboxaldehyde: Lacks the bromine atom, which may influence its chemical behavior and applications.
3-Chloro-6-fluoropyridine-2-carbaldehyde: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness: 3-Bromo-6-fluoropyridine-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
Properties
IUPAC Name |
3-bromo-6-fluoropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMCUZBNJXKWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt](/img/structure/B2911337.png)
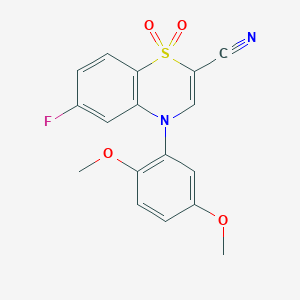
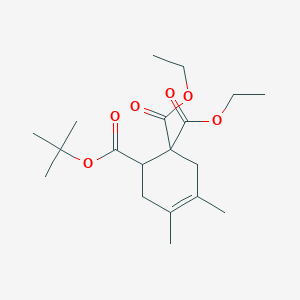
![2-[(E)-2-(furan-2-yl)ethenyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2911340.png)
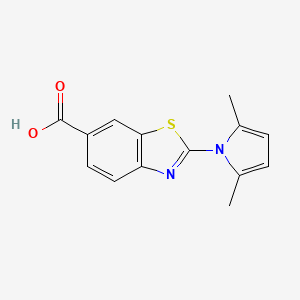
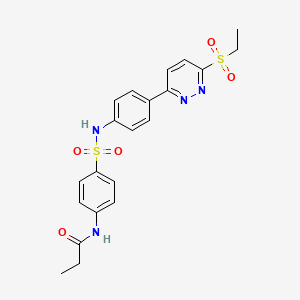
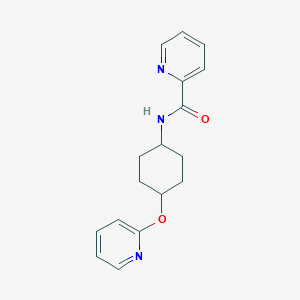
![2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2911348.png)

![Ethyl 4-[[(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2911352.png)
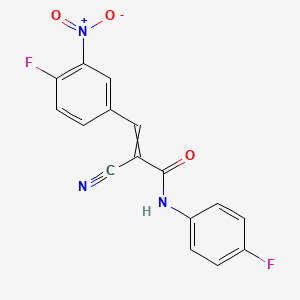
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2911355.png)

![N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2911359.png)
